![molecular formula C11H15ClN2O B14478551 N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea CAS No. 67616-23-3](/img/structure/B14478551.png)
N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea typically involves the reaction of 4-chlorophenylethylamine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[2-(4-Bromophenyl)ethyl]-N,N-dimethylurea
- N’-[2-(4-Fluorophenyl)ethyl]-N,N-dimethylurea
- N’-[2-(4-Methylphenyl)ethyl]-N,N-dimethylurea
Uniqueness
N’-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom in the chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
67616-23-3 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-[2-(4-chlorophenyl)ethyl]-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
IDEYNPOIKQFRFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NCCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



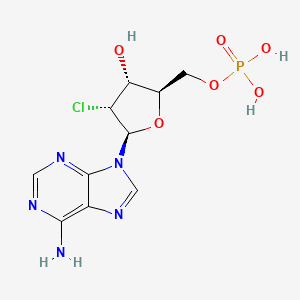
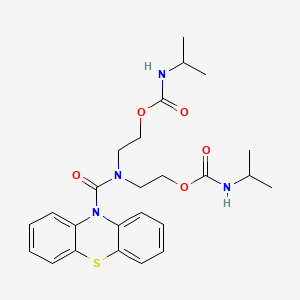




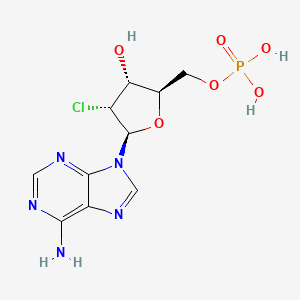
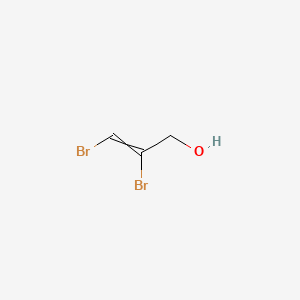

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
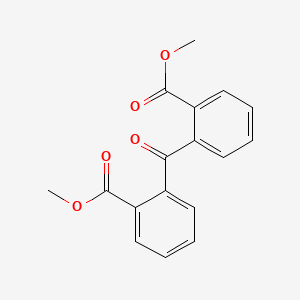

![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
